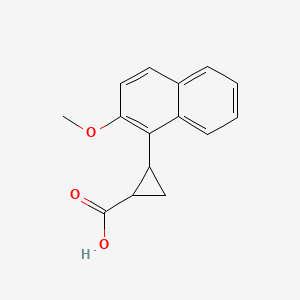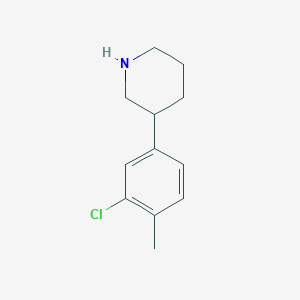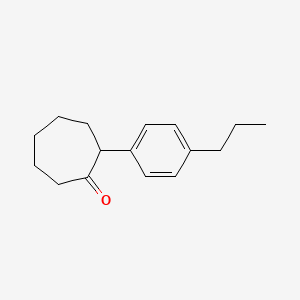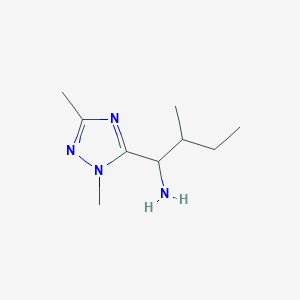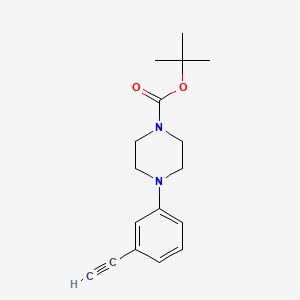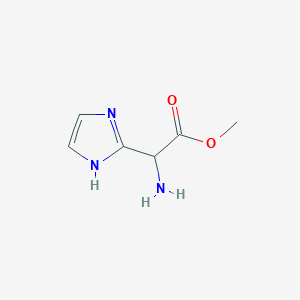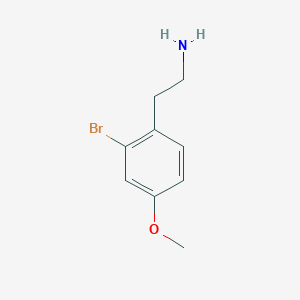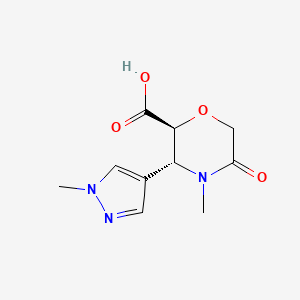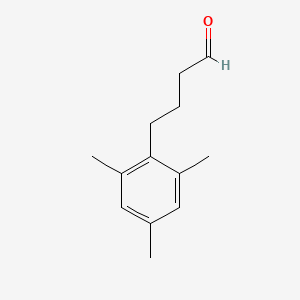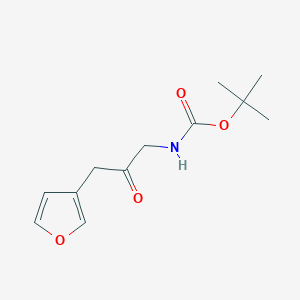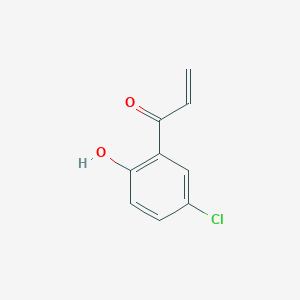
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H7ClO2 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group and a different substitution pattern on the phenyl ring.
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2 |
Clave InChI |
CJQJGKXDDWVVIY-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)


